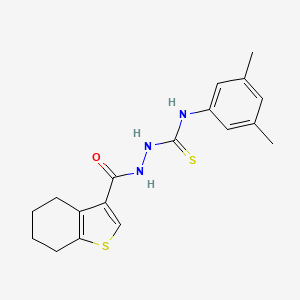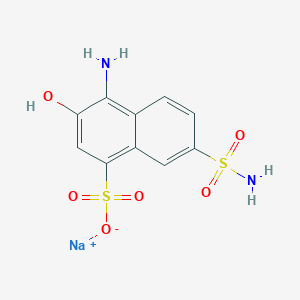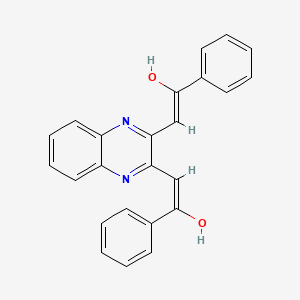![molecular formula C17H15BrN4O2S B6061356 N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6061356.png)
N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities, and mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives can vary widely depending on the specific substituents attached to the thiadiazole ring. For example, acylation of the amino group of oxadiazoles with some acid chlorides yields acylated compounds .Physical And Chemical Properties Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has shown promise in the field of oncology. Researchers have synthesized analogs of this compound and tested their anticancer activity against various cancer cell lines. For instance, certain analogs demonstrated significant activity against CNS cancer cell lines, with one particular compound showing a percent growth inhibition of 41.25% . This suggests that derivatives of the compound could be potential candidates for developing new anticancer therapies.
Molecular Docking Studies
Molecular docking studies are crucial for understanding how a compound interacts with biological targets. The compound has been used in in silico studies to predict its binding affinity to various receptors. This application is vital for drug discovery, as it helps identify potential interactions with biological molecules and pathways involved in diseases .
ADME Profiling
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been investigated to predict its pharmacokinetic profile. Such studies are essential for determining the compound’s suitability as a drug candidate, ensuring it has favorable characteristics for therapeutic use .
Toxicity Prediction
Before clinical trials, it’s crucial to assess the toxicity of a compound. The compound has undergone in silico toxicity prediction to evaluate its safety profile. This step is indispensable in the drug development process to avoid compounds with potentially harmful effects .
Antiviral Activity
While the specific compound has not been directly linked to antiviral activity, its structural analogs within the indole derivative family have shown potential as antiviral agents. This suggests that further research could explore the compound’s application in treating viral infections .
Biological Potential in Plant Growth
Indole derivatives, which are structurally related to the compound, play a role in plant growth and development. For example, indole-3-acetic acid, a plant hormone derived from tryptophan, is crucial for plant cell elongation and division. Investigating the compound’s effects on plant physiology could open up applications in agriculture and horticulture .
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole derivatives can vary depending on the specific biological activity being considered. For example, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of both bacterial and cancer cells .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O2S/c1-2-24-14-8-6-13(7-9-14)19-16(23)20-17-22-21-15(25-17)11-4-3-5-12(18)10-11/h3-10H,2H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUXRVMZQYIGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-ethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}-2-naphthol](/img/structure/B6061274.png)


![3-(4-isopropoxyphenyl)-3-{[2-methoxy-4-(methylthio)benzoyl]amino}propanoic acid](/img/structure/B6061292.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B6061294.png)
![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6061308.png)


![6-tert-butyl-N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6061322.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[3-(1H-indol-1-yl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6061323.png)

![2-(methoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6061335.png)
![4-{6-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6061340.png)
![1-[3-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B6061350.png)